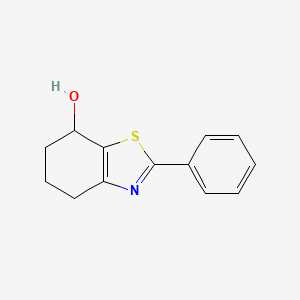
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Übersicht
Beschreibung
“2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol” is a chemical compound with the IUPAC name 2-phenyl-5,6-dihydro-1,3-benzothiazol-7 (4H)-one . It has a molecular weight of 229.3 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
An efficient method has been developed for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles containing chiral substituents at the nitrogen atom . This method is based on opening of the epoxide fragment of 1-phenylethynyl-7-oxabicyclo . The reaction occurs with the more readily available lithium phenylacetylide to give the tertiary alcohol 2 in high yield (82%) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NOS/c15-11-8-4-7-10-12 (11)16-13 (14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 .
Chemical Reactions Analysis
The compound has been used in the synthesis of novel mono azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole . These azo dyes have been found to be effective inhibitors in 1 M HCl .
Physical And Chemical Properties Analysis
The compound has a melting point of 120-123 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol and its derivatives have shown promising results in the field of oncology. Specifically, compounds in this class have been developed as antitumor agents with a high degree of selectivity against aneuploid cell lines compared to diploid cell lines. Structure-activity relationship studies have highlighted that certain modifications, such as a hydroxymethyl group at the 2-position of the phenyl ring, can increase the potency and selectivity of these compounds. Furthermore, the 5-aza analogs of these compounds retain their potency and selectivity against aneuploid cell growth and exhibit improved water solubility and metabolic stability compared to their carba analogs. One compound in particular, referred to as Compound 19 in the study, demonstrated high potency against MCF-7 and MDA-MB-361 lines, marking it for further evaluation in cancer treatment applications (Zhang et al., 2010). Another study synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibited potent cytotoxic activity in vitro in sensitive human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines (Hutchinson et al., 2001).
pH Sensing Applications
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) was designed and synthesized, exhibiting multifluorescence emissions in different states based on tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. This compound was effectively used as a ratiometric fluorescent chemosensor for pH detection, showcasing a reversible acid/base-switched yellow/cyan emission transition. Its sensitivity is particularly notable in the physiological pH range, making it suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Antimicrobial and Antioxidant Applications
Another study explored the synthesis and characterization of benzothiazole derivatives with a focus on their electrochemical and antioxidant properties. These derivatives were synthesized from corresponding formazans by alkylation and subsequent cyclization of N-alkyl derivatives, showcasing potential in the field of antimicrobial and antioxidant applications (Fedorchenko et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6,11,15H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQIRFYLRZBNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)
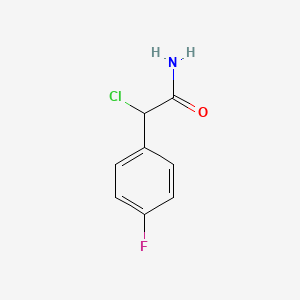

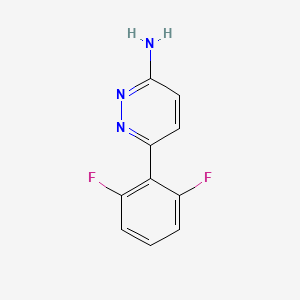

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)
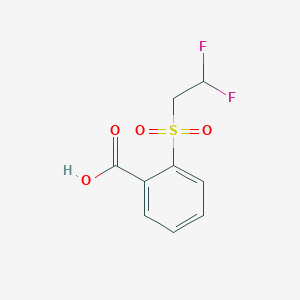

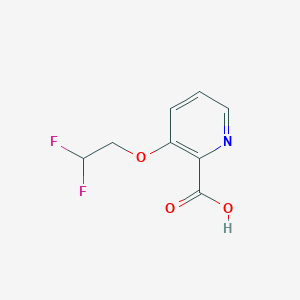
![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)
![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)
![N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422584.png)
![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)
